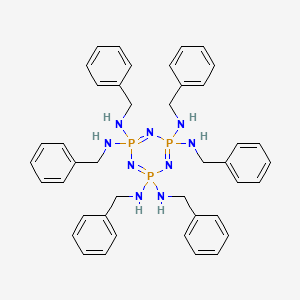
N~2~,N~2~,N~4~,N~4~,N~6~,N~6~-hexabenzyl-1,3,5,2lambda~5~,4lambda~5~,6lambda~5~-triazatriphosphinine-2,2,4,4,6,6-hexamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~,N~2~,N~4~,N~4~,N~6~,N~6~-hexabenzyl-1,3,5,2lambda~5~,4lambda~5~,6lambda~5~-triazatriphosphinine-2,2,4,4,6,6-hexamine is a complex organic compound with a unique structure characterized by the presence of multiple benzyl groups attached to a triazatriphosphinine core
Preparation Methods
The synthesis of N2,N~2~,N~4~,N~4~,N~6~,N~6~-hexabenzyl-1,3,5,2lambda~5~,4lambda~5~,6lambda~5~-triazatriphosphinine-2,2,4,4,6,6-hexamine typically involves multi-step organic reactions. One common synthetic route includes the reaction of triazatriphosphinine with benzyl halides under controlled conditions. The reaction conditions often require the use of solvents such as chlorobenzene and catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
N~2~,N~2~,N~4~,N~4~,N~6~,N~6~-hexabenzyl-1,3,5,2lambda~5~,4lambda~5~,6lambda~5~-triazatriphosphinine-2,2,4,4,6,6-hexamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydride and alkyl halides.
Scientific Research Applications
N~2~,N~2~,N~4~,N~4~,N~6~,N~6~-hexabenzyl-1,3,5,2lambda~5~,4lambda~5~,6lambda~5~-triazatriphosphinine-2,2,4,4,6,6-hexamine has several scientific research applications:
Materials Science: It is used in the development of advanced materials with unique properties, such as high thermal stability and conductivity.
Medicinal Chemistry: This compound is explored for its potential therapeutic properties, including its use as a precursor for drug development.
Catalysis: It serves as a catalyst in various organic reactions, enhancing reaction rates and selectivity.
Mechanism of Action
The mechanism of action of N2,N~2~,N~4~,N~4~,N~6~,N~6~-hexabenzyl-1,3,5,2lambda~5~,4lambda~5~,6lambda~5~-triazatriphosphinine-2,2,4,4,6,6-hexamine involves its interaction with specific molecular targets. The benzyl groups play a crucial role in stabilizing the compound and facilitating its binding to target molecules. The triazatriphosphinine core is responsible for the compound’s reactivity and ability to participate in various chemical reactions .
Comparison with Similar Compounds
N~2~,N~2~,N~4~,N~4~,N~6~,N~6~-hexabenzyl-1,3,5,2lambda~5~,4lambda~5~,6lambda~5~-triazatriphosphinine-2,2,4,4,6,6-hexamine can be compared with similar compounds such as:
N~2~,N~2~,N~4~,N~4~,N~6~,N~6~-hexaphenyl-1,3,5-triazine-2,4,6-triamine: This compound has a similar triazine core but with phenyl groups instead of benzyl groups.
N~2~,N~2~,N~4~,N~4~,N~6~,N~6~-hexa(1H-tetrazol-5-yl)-1,3,5-triazine-2,4,6-triamine: This compound features tetrazole units attached to the triazine ring, offering different reactivity and applications.
Properties
Molecular Formula |
C42H48N9P3 |
|---|---|
Molecular Weight |
771.8 g/mol |
IUPAC Name |
2-N,2-N',4-N,4-N',6-N,6-N'-hexabenzyl-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene-2,2,4,4,6,6-hexamine |
InChI |
InChI=1S/C42H48N9P3/c1-7-19-37(20-8-1)31-43-52(44-32-38-21-9-2-10-22-38)49-53(45-33-39-23-11-3-12-24-39,46-34-40-25-13-4-14-26-40)51-54(50-52,47-35-41-27-15-5-16-28-41)48-36-42-29-17-6-18-30-42/h1-30,43-48H,31-36H2 |
InChI Key |
PQIPDHTUQXNJAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNP2(=NP(=NP(=N2)(NCC3=CC=CC=C3)NCC4=CC=CC=C4)(NCC5=CC=CC=C5)NCC6=CC=CC=C6)NCC7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(2-{1-[(1E)-1-(2,4-dichlorophenyl)-4,4-dimethylpent-1-en-3-yl]-1H-tetrazol-5-yl}propan-2-yl)morpholine](/img/structure/B15045026.png)

![5,5'-carbonylbis[2-(3-methylphenyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B15045040.png)

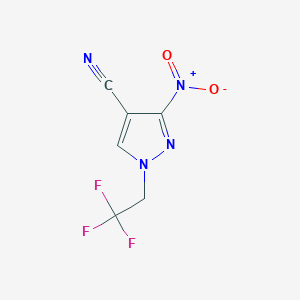
![Phenol, 2-[[(2-methylphenyl)imino]methyl]-4-nitro-](/img/structure/B15045053.png)
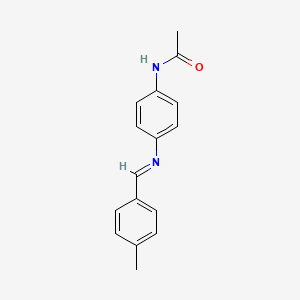
![4'-nitro-N-[2-(pyrrolidin-1-yl)ethyl]biphenyl-4-sulfonamide](/img/structure/B15045078.png)
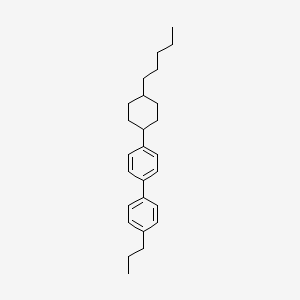
![3-methyl-N-{2,2,2-trichloro-1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]ethyl}butanamide](/img/structure/B15045085.png)
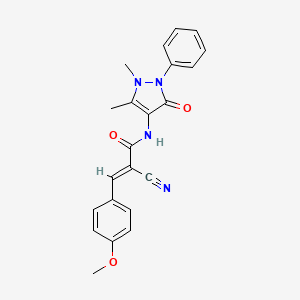
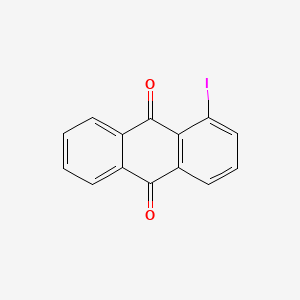
![5-chloro-N-[3-chloro-4-(4-chlorophenoxy)phenyl]-2-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B15045113.png)
![2-methyl-N-(2,2,2-trichloro-1-{[(2,5-dichlorophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B15045121.png)
